5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C48H30O12. It is characterized by multiple carboxylic acid groups attached to a biphenyl structure, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. This reaction is favored for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols .
Scientific Research Applications
5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Medicine: Investigated for its potential use in developing new pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to interact with various molecular targets through its multiple carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(3,5-dicarboxyphenyl)benzene: Similar structure but with different substitution patterns.
Bis(3,5-dicarboxyphenyl)terephthalamide: Another compound with multiple carboxylic acid groups and similar applications.
Uniqueness
5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which provides distinct reactivity and potential for forming complex structures. This makes it particularly valuable in the synthesis of advanced materials and coordination compounds .
Properties
Molecular Formula |
C23H14O10 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H14O10/c24-19(25)13-3-11(4-14(7-13)20(26)27)10-1-2-17(18(9-10)23(32)33)12-5-15(21(28)29)8-16(6-12)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
MGZKMEHPOQRMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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